molecular formula C19H20O B14655261 Cyclohexanone, 6-methyl-2,2-diphenyl- CAS No. 50592-52-4

Cyclohexanone, 6-methyl-2,2-diphenyl-

Cat. No.: B14655261
CAS No.: 50592-52-4
M. Wt: 264.4 g/mol
InChI Key: KOTLGIFDJZDYEV-UHFFFAOYSA-N
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Description

Cyclohexanone, 6-methyl-2,2-diphenyl- is an organic compound with the molecular formula C₁₉H₂₀O and a molecular weight of 264.3615 g/mol . This compound is characterized by a cyclohexanone ring substituted with a methyl group and two phenyl groups. It is a colorless to pale yellow liquid with a distinct odor.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanone, 6-methyl-2,2-diphenyl- can be synthesized through various synthetic routes. One common method involves the Friedel-Crafts acylation of cyclohexanone with benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

Industrial production of cyclohexanone, 6-methyl-2,2-diphenyl- often involves large-scale Friedel-Crafts acylation processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanone, 6-methyl-2,2-diphenyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted aromatic compounds depending on the reagents used.

Scientific Research Applications

Cyclohexanone, 6-methyl-2,2-diphenyl- has several scientific research applications:

    Chemistry: Used as a starting material for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of cyclohexanone, 6-methyl-2,2-diphenyl- involves its interaction with molecular targets and pathways within biological systems. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexanone: A simpler analog with a single ketone group.

    2,6-Diphenylcyclohexanone: Similar structure but lacks the methyl group.

    2-Methyl-6-phenylcyclohexanone: Similar but with only one phenyl group.

Uniqueness

Cyclohexanone, 6-methyl-2,2-diphenyl- is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties

Properties

CAS No.

50592-52-4

Molecular Formula

C19H20O

Molecular Weight

264.4 g/mol

IUPAC Name

6-methyl-2,2-diphenylcyclohexan-1-one

InChI

InChI=1S/C19H20O/c1-15-9-8-14-19(18(15)20,16-10-4-2-5-11-16)17-12-6-3-7-13-17/h2-7,10-13,15H,8-9,14H2,1H3

InChI Key

KOTLGIFDJZDYEV-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1=O)(C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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